molecular formula C24H18N6O12S2 B1583996 Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1) CAS No. 61925-55-1

Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)

Cat. No. B1583996
CAS RN: 61925-55-1
M. Wt: 646.6 g/mol
InChI Key: NBJGTSKKWFZFEJ-UHFFFAOYSA-L
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C24H18N6O12S2. This indicates that the molecule contains 24 carbon atoms, 18 hydrogen atoms, 6 nitrogen atoms, 12 oxygen atoms, and 2 sulfur atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not provided in the search results .

Scientific Research Applications

Azo Coupling Reactions

The kinetics of azo coupling reactions involving naphthols and benzenediazonium salts, including 4-methoxy- and 4-nitrobenzenediazonium, highlight the reactivity and potential of such compounds in synthesizing azo dyes. These reactions have been studied for their mechanistic implications and the formation of unexpected by-products, suggesting applications in developing stable, alternative diazonium salts for dye synthesis and organic synthesis applications (Boga et al., 2002).

Schiff Base Ligands and Metal Complexes

Research on the synthesis and characterization of new azo-linked Schiff base ligands, derived from reactions between benzenediazonium chloride and naphthalenedisulfonic acid, indicates the potential of these compounds in creating metal complexes with cobalt(II), copper(II), and nickel(II). These complexes have been studied for their structural properties and potential applications in materials science and catalysis (Tunçel & Serin, 2006).

Functionalized Carbon Powders

The derivatization of carbon powder with 2-methoxy-4-nitrophenyl groups through the reduction of benzenediazonium salts has been explored for modifying the surface properties of carbon materials. Such functionalized carbon powders have potential applications in electrochemical devices and sensors, highlighting the versatility of benzenediazonium salts in materials science (Pandurangappa & Ramakrishnappa, 2006).

Monitoring Blood Parameters

The use of chemichromic azodyes from azo coupling reactions for monitoring blood parameters presents an innovative application in biomedical sensors. Such dyes can change color within the physiological pH range, demonstrating the role of benzenediazonium salts in developing diagnostic tools (Viscardi et al., 2002).

Environmental Analysis

The extraction and analysis of benzene- and naphthalenesulfonates in industrial effluents, utilizing methods that involve derivatives of benzenediazonium salts, underscore the importance of these compounds in environmental chemistry. These techniques aim at detecting pollutants, demonstrating the application of benzenediazonium salts in improving water quality and pollution monitoring (Alonso et al., 1999).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2.2C7H6N3O3/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJGTSKKWFZFEJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069530
Record name Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)

CAS RN

61925-55-1, 49735-71-9
Record name Diazol rose O
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4-nitrobenzenediazonium naphthalene-1,5-disulphonate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fast Red B Salt 1,5-Naphthalenedisulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)
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Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)
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Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)
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Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)
Reactant of Route 5
Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)
Reactant of Route 6
Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)

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